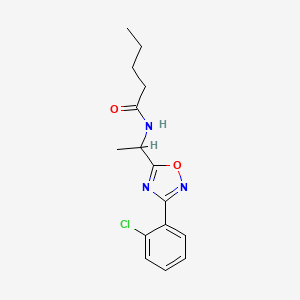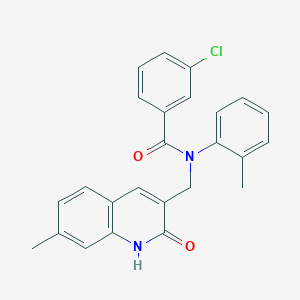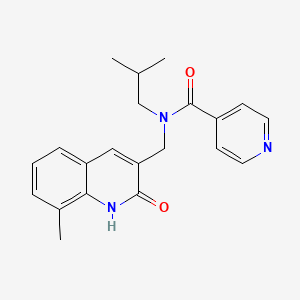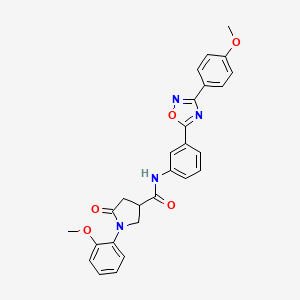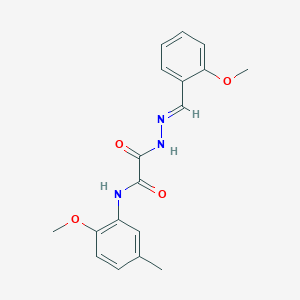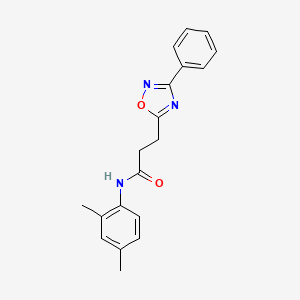
N-(2,4-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, also known as DPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPOP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 329.4 g/mol.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to interact with biological molecules such as proteins and nucleic acids. This compound has been found to bind to DNA and RNA, and this binding can affect the conformation and stability of these molecules. This compound has also been shown to interact with proteins, where it can induce conformational changes and alter the activity of the protein.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity and has not shown any significant adverse effects on living organisms. This compound has been used in various biological studies, where it has been found to selectively bind to specific biological molecules and alter their activity. This compound has also been used in fluorescence imaging studies, where it has been found to exhibit strong fluorescence properties and high photostability.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2,4-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in lab experiments include its strong fluorescence properties, low toxicity, and ability to selectively bind to specific biological molecules. The limitations of using this compound include its limited solubility in water and the need for organic solvents for its use in lab experiments.
Orientations Futures
There are several future directions for the use of N-(2,4-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in various fields. In the field of biological imaging, this compound can be further optimized to improve its sensitivity and selectivity for specific biological molecules. In the field of organic light-emitting diodes, this compound can be used in combination with other materials to further enhance the efficiency of the devices. In the field of drug delivery, this compound can be used as a carrier molecule for the targeted delivery of drugs to specific cells or tissues. Overall, this compound has shown great potential for use in various fields, and further research is needed to fully understand its properties and applications.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves the condensation of 2,4-dimethylbenzaldehyde and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of a base such as triethylamine. The resulting product is then subjected to acylation using propanoyl chloride to obtain the final product, this compound. The synthesis of this compound has been reported in various research articles and has been optimized to obtain high yields and purity.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been studied extensively for its potential applications in various fields such as fluorescence sensing, organic light-emitting diodes, and biological imaging. This compound has been found to exhibit strong fluorescence properties, making it a suitable candidate for use as a fluorescent probe in biological imaging. This compound has also been used as a sensitizer in organic light-emitting diodes, where it has shown promising results in enhancing the efficiency of the devices.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-8-9-16(14(2)12-13)20-17(23)10-11-18-21-19(22-24-18)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUACJPBYGGIDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



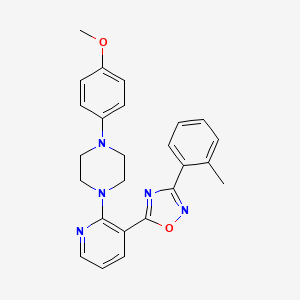

![4-chloro-N-methyl-N-(2-(pyrrolidine-1-carbonyl)benzo[b]thiophen-5-yl)benzenesulfonamide](/img/structure/B7696109.png)
